
(R)-2-Aminobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ammoniobut-3-Enoate, also known as 2-Amino-3-Butenoate, is a small organic molecule belonging to the class of d-alpha-amino acids. These compounds are characterized by the presence of an amino group attached to the alpha carbon atom, which also bears a carboxyl group. The unique structure of 2-Ammoniobut-3-Enoate makes it an interesting subject of study in various scientific fields .
Scientific Research Applications
2-Ammoniobut-3-Enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological targets.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
®-2-Aminobut-3-enoic acid, also known as ®-alpha-lipoic acid (ALA), is an organic compound that acts as a powerful antioxidant in the body . It is made inside the mitochondrion, where it helps enzymes turn nutrients into energy
Mode of Action
The mode of action of ®-2-Aminobut-3-enoic acid is primarily through its antioxidant properties. It works by donating electrons to free radicals, effectively neutralizing them and preventing further damage . This compound is both water- and fat-soluble, which allows it to work in every cell or tissue in the body .
Biochemical Pathways
®-2-Aminobut-3-enoic acid is involved in various biochemical pathways. It plays a key role in cellular energy production, being involved in the conversion of glucose into usable energy in the form of adenosine triphosphate (ATP) . .
Pharmacokinetics
It is known that due to its tendency to polymerize, ®-2-Aminobut-3-enoic acid is relatively unstable and suffers poor aqueous solubility, leading to poor absorption and low bioavailability .
Result of Action
The molecular and cellular effects of ®-2-Aminobut-3-enoic acid’s action are diverse due to its antioxidant properties. It has been linked to several benefits, including lower blood sugar levels, reduced inflammation, slowed skin aging, and improved nerve function . In terms of cellular effects, it can lead to changes in brain structure and function, physical health problems, and mental health issues, such as depression and anxiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Aminobut-3-enoic acid. For instance, exposure to certain environmental toxicants has been associated with depressive symptoms , which could potentially interact with the effects of ®-2-Aminobut-3-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ammoniobut-3-Enoate typically involves the reaction of suitable precursors under controlled conditions. One common method is the condensation of an appropriate aldehyde with an amino acid derivative, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 2-Ammoniobut-3-Enoate may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Ammoniobut-3-Enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
2-Aminobutyric Acid: Another d-alpha-amino acid with similar structural features.
3-Aminobutenoic Acid: Shares the unsaturated carbon chain with 2-Ammoniobut-3-Enoate.
Vinylglycine: A related compound with a vinyl group attached to the amino acid backbone.
Uniqueness: 2-Ammoniobut-3-Enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-aminobut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVLGLPAZTUBKX-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
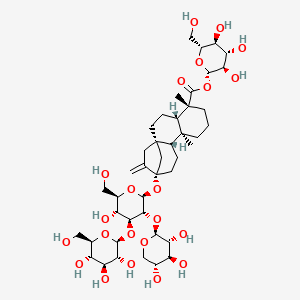
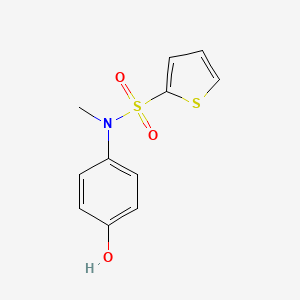
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
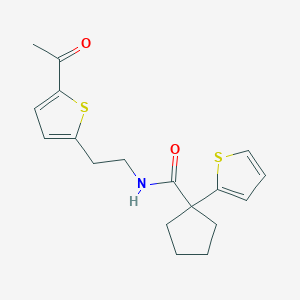
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
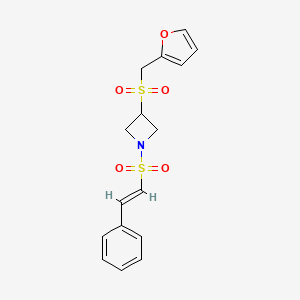
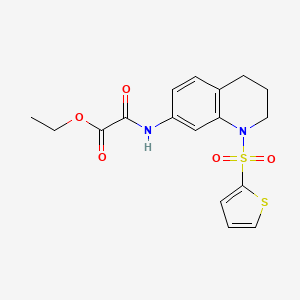
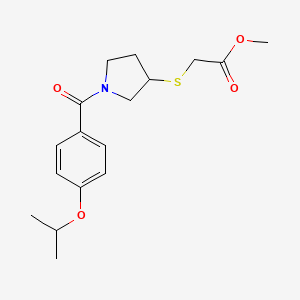
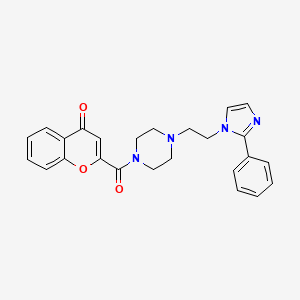
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
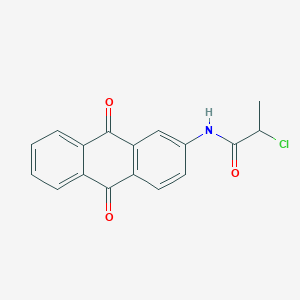
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)
